Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate
Overview
Description
Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1397198-81-0. It has a molecular weight of 269.1 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)8-6-12-9-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, similar compounds have been used in various chemical reactions. For example, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Anti-inflammatory and Anti-hepatitis B Virus Activity
Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate has been utilized in the synthesis of compounds with significant biological activities. For instance, derivatives of this compound have demonstrated potential as anti-inflammatory agents through their ability to modulate inflammatory responses. Additionally, specific derivatives have shown promising anti-hepatitis B virus (HBV) activity, indicating their potential in antiviral therapy. Such compounds were evaluated for their efficacy in inhibiting the replication of HBV DNA, highlighting the versatility of this compound derivatives in medicinal chemistry (Abignente et al., 1982); (Chen et al., 2011).
Suzuki–Miyaura Borylation and Synthesis of Heterocyclic Compounds
The palladium-catalyzed Suzuki–Miyaura borylation reaction has been applied to this compound derivatives, leading to the synthesis of dimerization products with potential applications in the pharmaceutical industry. These compounds have been incorporated into potential anti-cancer and anti-tuberculosis agents, showcasing the chemical versatility of this compound in generating nitrogen-rich systems for drug discovery (Sanghavi et al., 2022).
Synthesis of Novel Heterocyclic Systems
This compound has also been a key starting material for the synthesis of a wide range of novel heterocyclic systems. These systems include fused triazines and pyridothienopyrimidines, which have been explored for their potential biological activities. Such synthetic routes demonstrate the compound's utility in accessing structurally diverse heterocycles, potentially leading to new therapeutic agents or functional materials (Zamora et al., 2004); (Bakhite et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Mode of Action
It’s known that imidazo[1,2-a]pyridines exhibit diverse biological properties such as anticonvulsant, antimicrobial, antiviral, antiparasitic, anti-inflammatory, antituberculosis and inhibitory effects on dna oxidation and quenching radicals .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to interact with various biochemical pathways due to their wide range of biological properties .
Pharmacokinetics
The compound’s molecular weight (26909) and physical form (solid) suggest that it may have certain bioavailability .
Action Environment
It’s known that the compound is stored at room temperature, suggesting that it has a certain degree of environmental stability .
Properties
IUPAC Name |
ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-12-9-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXWHMLLGLJWEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.